molecular formula C9H16F3N B13168753 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine

2-(Propan-2-yl)-6-(trifluoromethyl)piperidine

Cat. No.: B13168753
M. Wt: 195.23 g/mol
InChI Key: KGUAMDYNPNYGLQ-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-6-(trifluoromethyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group and the isopropyl group in this compound makes it unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine typically involves the reaction of a suitable piperidine derivative with reagents that introduce the trifluoromethyl and isopropyl groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The isopropyl group can be introduced through alkylation reactions using isopropyl halides or isopropyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to achieve efficient synthesis. The use of automated systems and reactors can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-6-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carbon atoms adjacent to the nitrogen. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Alkylated or substituted piperidine derivatives

Scientific Research Applications

2-(Propan-2-yl)-6-(trifluoromethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the isopropyl group can influence its binding affinity and selectivity. The compound’s effects are mediated through specific molecular pathways, which can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    6-(Trifluoromethyl)piperidine: Lacks the isopropyl group, which can affect its reactivity and interactions.

    2-(Propan-2-yl)-4-(trifluoromethyl)piperidine: Positional isomer with the trifluoromethyl group at a different position, leading to variations in its properties.

Uniqueness

2-(Propan-2-yl)-6-(trifluoromethyl)piperidine is unique due to the presence of both the trifluoromethyl and isopropyl groups, which can enhance its chemical stability, lipophilicity, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H16F3N

Molecular Weight

195.23 g/mol

IUPAC Name

2-propan-2-yl-6-(trifluoromethyl)piperidine

InChI

InChI=1S/C9H16F3N/c1-6(2)7-4-3-5-8(13-7)9(10,11)12/h6-8,13H,3-5H2,1-2H3

InChI Key

KGUAMDYNPNYGLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(N1)C(F)(F)F

Origin of Product

United States

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